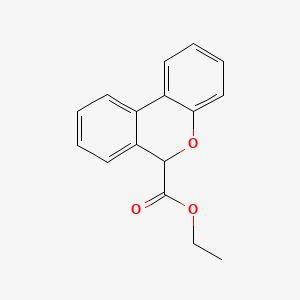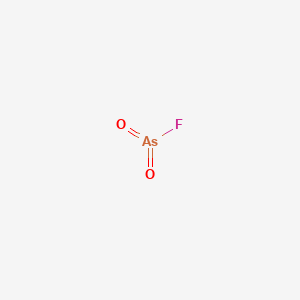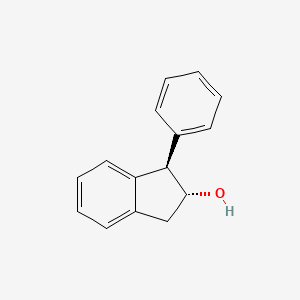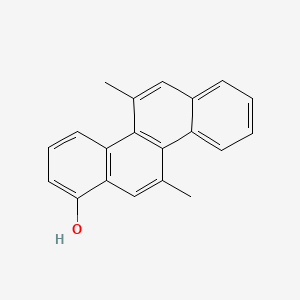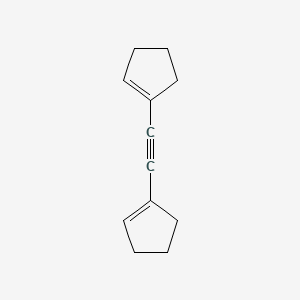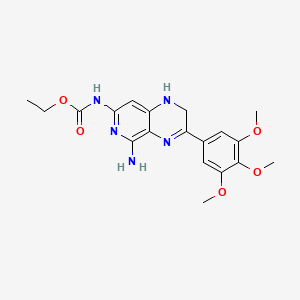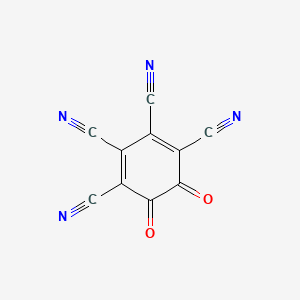
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C10N4O2 It is a derivative of cyclohexa-1,3-diene and is characterized by the presence of four cyano groups and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The dihydroxy compound can be prepared via the self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroxy-substituted compounds.
Scientific Research Applications
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism by which 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves its ability to act as an electron acceptor. This property is due to the presence of multiple cyano and keto groups, which can participate in electron transfer reactions. The molecular targets and pathways involved in its action are still under investigation, but its electron-accepting ability makes it a valuable compound in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: This compound is similar in structure but contains chlorine atoms instead of hydrogen atoms at specific positions.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: This derivative has additional methyl groups and a butanoic acid moiety.
Uniqueness
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to its specific arrangement of cyano and keto groups, which confer distinct chemical properties. Its ability to act as a strong electron acceptor sets it apart from other similar compounds, making it particularly useful in redox reactions and materials science .
Properties
CAS No. |
84305-11-3 |
|---|---|
Molecular Formula |
C10N4O2 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
5,6-dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5-6(2-12)8(4-14)10(16)9(15)7(5)3-13 |
InChI Key |
RPQBRFHUSRAFEF-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=O)C(=O)C(=C1C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


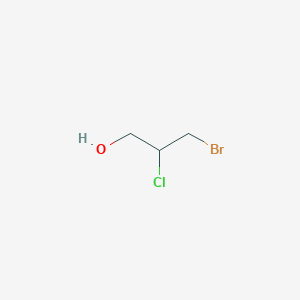
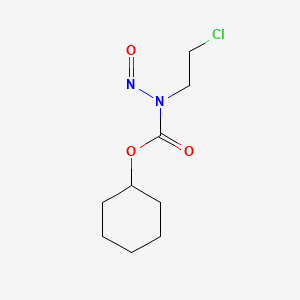
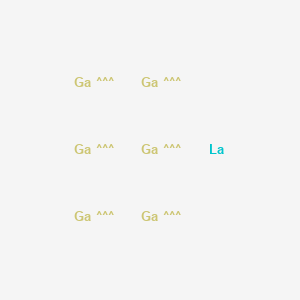

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
